4-Fluoro-2-methylbenzylamine

Description

BenchChem offers high-quality 4-Fluoro-2-methylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-methylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

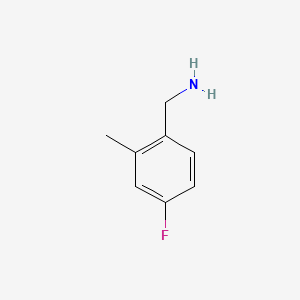

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDTUDLZKZTPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392690 | |

| Record name | 4-Fluoro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771574-00-6 | |

| Record name | 4-Fluoro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-methylbenzylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylbenzylamine is a substituted aromatic amine that holds significance as a versatile building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom and a methyl group on the benzylamine scaffold can significantly influence its physicochemical properties, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential applications of 4-Fluoro-2-methylbenzylamine, intended to support research and development endeavors.

Chemical Structure and Identification

The structural identity of 4-Fluoro-2-methylbenzylamine is well-defined by its systematic nomenclature and various chemical identifiers.

| Identifier | Value |

| IUPAC Name | (4-Fluoro-2-methylphenyl)methanamine[1] |

| CAS Number | 771574-00-6[1][2][3][4] |

| Molecular Formula | C₈H₁₀FN[1][3] |

| SMILES | CC1=C(C=CC(=C1)F)CN[1] |

| InChI Key | KMDTUDLZKZTPCP-UHFFFAOYSA-N[4] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Fluoro-2-methylbenzylamine. It is important to note that while some data is available for the specific CAS number 771574-00-6, other values are derived from closely related isomers or computational predictions and should be considered with appropriate caution.

| Property | Value | Source |

| Molecular Weight | 139.17 g/mol | [1][3] |

| Physical Form | Liquid | [4] |

| Boiling Point | 210.4°C at 760 mmHg | [5][6] |

| Flash Point | 90.5°C | [5] |

| Density | Data not available for this specific isomer | |

| Melting Point | Data not available for this specific isomer | |

| Water Solubility | Data not available for this specific isomer | |

| LogP (calculated) | 1.59282 | [3] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [3] |

Synthesis and Reactivity

A general workflow for a potential synthesis is outlined below.

References

- 1. 4-Fluoro-2-methylbenzylamine | C8H10FN | CID 3460457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-2-methylbenzylamine | 771574-00-6 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. (4-fluoro-2-methylphenyl)methanamine771574-00-6,Purity96%_Ibookbio [molbase.com]

4-Fluoro-2-methylbenzylamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-methylbenzylamine, a key building block in modern medicinal chemistry. This document details its physicochemical properties, outlines plausible synthetic routes with experimental protocols, and contextualizes its application in the development of therapeutic agents.

Core Compound Data

4-Fluoro-2-methylbenzylamine is a substituted benzylamine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorine and methyl substitutions can impart desirable properties to target molecules, such as enhanced metabolic stability and improved bioavailability.

| Property | Value |

| CAS Number | 771574-00-6 |

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol |

| IUPAC Name | (4-Fluoro-2-methylphenyl)methanamine |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not precisely determined, estimated >180 °C |

| Density | Not precisely determined, estimated >1.0 g/mL |

Synthetic Pathways and Experimental Protocols

The synthesis of 4-Fluoro-2-methylbenzylamine can be approached through several routes, primarily involving the reduction of a nitrile or the reductive amination of an aldehyde. Below are two detailed, representative experimental protocols for its preparation.

Pathway 1: Reduction of 4-Fluoro-2-methylbenzonitrile

This two-step pathway involves the initial synthesis of the benzonitrile intermediate followed by its reduction to the target benzylamine.

Step 1: Synthesis of 4-Fluoro-2-methylbenzonitrile from 4-Fluoro-2-methylbenzaldehyde

This procedure is adapted from patent literature describing the synthesis of a key intermediate for trelagliptin.

-

Materials: 4-Fluoro-2-methylbenzaldehyde, hydroxylamine hydrochloride, sodium bisulfate monohydrate, toluene, ethanol.

-

Protocol:

-

To a solution of 4-Fluoro-2-methylbenzaldehyde in ethanol, add an aqueous solution of hydroxylamine hydrochloride.

-

Stir the reaction mixture at 20-25 °C until the formation of 4-Fluoro-2-methyl benzaldoxime is complete, as monitored by Thin Layer Chromatography (TLC).

-

Isolate the oxime intermediate by filtration and wash with water.

-

To a suspension of the dried 4-Fluoro-2-methyl benzaldoxime in toluene, add sodium bisulfate monohydrate.

-

Reflux the mixture at 110-115 °C using a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter.

-

Concentrate the filtrate under reduced pressure to yield crude 4-Fluoro-2-methylbenzonitrile.

-

The crude product can be further purified by recrystallization from a toluene/hexane mixture.

-

Step 2: Reduction of 4-Fluoro-2-methylbenzonitrile to 4-Fluoro-2-methylbenzylamine

This is a standard procedure for the reduction of a nitrile to a primary amine.

-

Materials: 4-Fluoro-2-methylbenzonitrile, Lithium Aluminum Hydride (LAH) or Raney Nickel/H₂, diethyl ether or ethanol, hydrochloric acid, sodium hydroxide.

-

Protocol (using LAH):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-Fluoro-2-methylbenzonitrile in anhydrous diethyl ether to the LAH suspension with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Fluoro-2-methylbenzylamine.

-

Further purification can be achieved by distillation under reduced pressure.

-

Caption: Synthesis of 4-Fluoro-2-methylbenzylamine via nitrile reduction.

Pathway 2: Reductive Amination of 4-Fluoro-2-methylbenzaldehyde

This pathway offers a more direct route from the aldehyde to the amine.

-

Materials: 4-Fluoro-2-methylbenzaldehyde, ammonia (or an ammonia source like ammonium acetate), a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation), methanol or ethanol.

-

Protocol (using Sodium Borohydride and Ammonia):

-

Dissolve 4-Fluoro-2-methylbenzaldehyde in methanol saturated with ammonia in a round-bottom flask.

-

Stir the solution at room temperature for several hours to facilitate the formation of the imine intermediate.

-

Cool the mixture in an ice bath and add sodium borohydride portion-wise, controlling any effervescence.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude 4-Fluoro-2-methylbenzylamine by column chromatography or distillation under reduced pressure.

-

Caption: Synthesis of 4-Fluoro-2-methylbenzylamine via reductive amination.

Role in Drug Development

4-Fluoro-2-methylbenzylamine is not typically a pharmacologically active compound itself. Instead, its value lies in its role as a structural motif and key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of the 4-fluoro-2-methylbenzyl moiety can be a critical step in the development of drugs targeting various signaling pathways.

A notable example is its use in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Trelagliptin, which are used in the management of type 2 diabetes. Trelagliptin modulates the incretin signaling pathway, which is crucial for glucose homeostasis.

Caption: Role of 4-Fluoro-2-methylbenzylamine in drug development.

This guide provides foundational information for researchers working with 4-Fluoro-2-methylbenzylamine. The synthetic protocols are representative and may require optimization based on specific laboratory conditions and desired scale. As with all chemical procedures, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

Spectroscopic Profile of 4-Fluoro-2-methylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Fluoro-2-methylbenzylamine (C₈H₁₀FN, CAS: 771574-00-6). Due to the limited availability of experimentally-derived public data, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Chemical Structure and Overview

4-Fluoro-2-methylbenzylamine is a substituted aromatic amine with a molecular weight of 139.17 g/mol .[1][2] Its structure, featuring a fluorine atom and a methyl group on the benzene ring, as well as a primary amine on the benzylic carbon, gives rise to a distinct spectroscopic signature. Understanding this signature is crucial for its identification, purity assessment, and characterization in research and development settings.

Chemical Structure of 4-Fluoro-2-methylbenzylamine:

Caption: Chemical structure of 4-Fluoro-2-methylbenzylamine.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Fluoro-2-methylbenzylamine. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.05 | m | 2H | Aromatic CH |

| ~6.90 - 6.80 | m | 1H | Aromatic CH |

| 3.85 | s | 2H | -CH₂-NH₂ (Benzylic) |

| 2.30 | s | 3H | -CH₃ (Aromatic) |

| 1.50 | br s | 2H | -NH₂ |

¹³C NMR (Carbon-13) Predicted Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~161 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~140 (d) | Quaternary Aromatic C |

| ~138 (d) | Quaternary Aromatic C |

| ~130 (d) | Aromatic CH |

| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic CH |

| ~113 (d, ²JCF ≈ 21 Hz) | Aromatic CH |

| ~45 | -CH₂-NH₂ (Benzylic) |

| ~19 | -CH₃ (Aromatic) |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, two bands | N-H stretch (primary amine) |

| 3080 - 3010 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Medium to Strong | N-H bend (scissoring) |

| 1510 - 1470 | Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | C-F stretch |

| 1150 - 1000 | Medium | C-N stretch |

| 850 - 800 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 139 | 40 | [M]⁺ (Molecular Ion) |

| 138 | 100 | [M-H]⁺ |

| 122 | 80 | [M-NH₃]⁺ |

| 109 | 60 | [M-CH₂NH₂]⁺ |

| 96 | 50 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 4-Fluoro-2-methylbenzylamine.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of 4-Fluoro-2-methylbenzylamine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Use a 100 MHz or higher frequency for ¹³C NMR.

-

Employ proton decoupling to simplify the spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of liquid 4-Fluoro-2-methylbenzylamine directly onto the ATR crystal.

-

Alternatively, if the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the anvil.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a dilute solution of 4-Fluoro-2-methylbenzylamine in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

-

-

Ionization (Electron Ionization - EI):

-

Use a standard EI source with an electron energy of 70 eV. This energy level promotes fragmentation and provides a characteristic mass spectrum.

-

-

Mass Analysis:

-

Scan a mass-to-charge (m/z) range of approximately 40-200 amu to detect the molecular ion and expected fragment ions.

-

A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of 4-Fluoro-2-methylbenzylamine is depicted below.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 4-Fluoro-2-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Fluoro-2-methylbenzylamine, with the CAS number 771574-00-6, is a substituted benzylamine derivative that has gained importance as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a fluorine atom and a methyl group on the benzene ring, imparts unique electronic and steric properties that are highly sought after in the design of novel compounds, particularly in the pharmaceutical and agrochemical industries. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, making fluorinated building blocks like this amine particularly valuable.

While the specific "discovery" of 4-Fluoro-2-methylbenzylamine is not well-documented in terms of a singular breakthrough, its utility is recognized through its incorporation into various patented chemical scaffolds. It is primarily valued as a synthon, a building block used in the assembly of more complex molecules.

Plausible Synthetic Pathways

Two primary synthetic routes are commonly employed for the preparation of benzylamines and are considered the most plausible for the synthesis of 4-Fluoro-2-methylbenzylamine. These routes start from readily available precursors: 4-fluoro-2-methylbenzonitrile and 4-fluoro-2-methylbenzaldehyde.

A logical workflow for the synthesis of 4-Fluoro-2-methylbenzylamine is depicted below, starting from m-fluorotoluene.

Caption: Plausible synthetic workflows for 4-Fluoro-2-methylbenzylamine.

Synthesis of Precursors

The synthesis of the key precursors, 4-fluoro-2-methylbenzonitrile and 4-fluoro-2-methylbenzaldehyde, is well-documented in patent literature.

A common route to 4-fluoro-2-methylbenzonitrile involves the dehydration of 4-fluoro-2-methylbenzaldoxime. The aldoxime is typically prepared from 4-fluoro-2-methylbenzaldehyde.[1]

Experimental Protocol for 4-Fluoro-2-methylbenzaldoxime:

-

To a solution of 4-fluoro-2-methylbenzaldehyde in ethanol, add hydroxylamine hydrochloride and a suitable base (e.g., N,N-diisopropylethylamine).

-

Stir the mixture at room temperature (20-25 °C) for approximately 2 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure to yield the crude product.

Experimental Protocol for 4-Fluoro-2-methylbenzonitrile from the aldoxime:

-

A mixture of 4-fluoro-2-methylbenzaldoxime and a dehydrating agent (e.g., sodium bisulphate monohydrate) in a suitable solvent like toluene is refluxed.[1]

-

The reaction is typically carried out at a temperature of 110-115 °C for several hours, with water removal facilitated by a Dean-Stark apparatus.[1]

-

After completion (monitored by TLC), the reaction mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a solvent mixture such as toluene and hexane.[1]

This aldehyde can be synthesized from 4-fluoro-2-methylbenzoic acid, which in turn can be prepared from m-fluorotoluene.

Experimental Protocol for 4-Fluoro-2-methylbenzoic Acid:

-

m-Fluorotoluene is subjected to a Friedel-Crafts acylation reaction with a reagent like trichloroacetyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum trichloride.[2]

-

The resulting acylated intermediate is then hydrolyzed under alkaline conditions, followed by acidification to yield a mixture of isomers of fluoro-methylbenzoic acid.[2]

-

The desired 4-fluoro-2-methylbenzoic acid is then isolated and purified, typically through recrystallization.[2]

The conversion of the carboxylic acid to the aldehyde can be achieved through various standard organic chemistry methods, such as reduction using a suitable reducing agent that is selective for carboxylic acids or by conversion to an acid chloride followed by a Rosenmund reduction.

Final Synthesis of 4-Fluoro-2-methylbenzylamine

Two primary methods are proposed for the final conversion to the target amine.

The reduction of the nitrile group is a direct and efficient method for the synthesis of primary amines.

Caption: Reduction of 4-fluoro-2-methylbenzonitrile to the target amine.

General Experimental Protocol (LiAlH₄ Reduction):

-

A solution of 4-fluoro-2-methylbenzonitrile in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent under an inert atmosphere (e.g., nitrogen or argon) and typically at reduced temperature (e.g., 0 °C).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction.

-

The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., sodium hydroxide).

-

The resulting solids are filtered off, and the organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 4-fluoro-2-methylbenzylamine.

-

Purification can be achieved by distillation under reduced pressure or by column chromatography.

Reductive amination is a versatile one-pot method for the synthesis of amines from carbonyl compounds.

Caption: Reductive amination of 4-fluoro-2-methylbenzaldehyde.

General Experimental Protocol (Reductive Amination):

-

4-Fluoro-2-methylbenzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol.

-

An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added to the aldehyde solution.

-

A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the mixture. The reaction is typically stirred at room temperature.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic extracts are combined, washed, dried, and concentrated to give the crude product, which can be purified by distillation or chromatography.

Quantitative Data

| Precursor Synthesis Step | Starting Material | Product | Reported Yield | Reference |

| Friedel-Crafts Acylation & Hydrolysis | m-Fluorotoluene | 4-Fluoro-2-methylbenzoic acid | Not specified | [2] |

| Aldoxime Formation | 4-Fluoro-2-methylbenzaldehyde | 4-Fluoro-2-methylbenzaldoxime | Not specified | [1] |

| Nitrile Formation | 4-Fluoro-2-methylbenzaldoxime | 4-Fluoro-2-methylbenzonitrile | Not specified | [1] |

For the final conversion steps, typical yields for nitrile reductions with LiAlH₄ and reductive aminations are generally in the range of 70-95%, depending on the specific substrate and reaction conditions.

Discovery and Applications

The discovery of 4-Fluoro-2-methylbenzylamine is not attributed to a specific individual or research group in the available literature. Instead, its appearance in chemical supplier catalogs and patent literature suggests its development as a valuable building block for combinatorial chemistry and targeted synthesis in drug discovery.

Its primary application lies as an intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of the fluoro and methyl groups on the aromatic ring allows for fine-tuning of the steric and electronic properties of the final molecule, which can be crucial for its biological activity and pharmacokinetic profile.

While no specific signaling pathways are directly associated with 4-Fluoro-2-methylbenzylamine itself, it serves as a key component in the synthesis of molecules that may target a wide range of biological pathways. For instance, its precursor, 4-fluoro-2-methylbenzonitrile, is an essential building block for Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[1][3]

Conclusion

4-Fluoro-2-methylbenzylamine is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While its specific discovery is not a singular documented event, its utility is evident from its role as a precursor in the synthesis of complex molecules. The synthetic routes to this compound are based on well-established and robust chemical transformations, primarily the reduction of 4-fluoro-2-methylbenzonitrile or the reductive amination of 4-fluoro-2-methylbenzaldehyde. This guide provides a framework for its synthesis, based on the available information on its precursors, to aid researchers and scientists in their drug development and chemical synthesis endeavors. Further research into the applications of this compound and its derivatives is likely to uncover new and valuable uses in various scientific disciplines.

References

An In-depth Technical Guide to 4-Fluoro-2-methylbenzylamine Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction: 4-Fluoro-2-methylbenzylamine serves as a valuable scaffold in medicinal chemistry, offering a unique combination of structural features that can be exploited for the design of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl group provides steric bulk and can influence conformational preferences. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to derivatives and analogs of 4-fluoro-2-methylbenzylamine, with a focus on their potential as enzyme inhibitors.

I. Synthesis of 4-Fluoro-2-methylbenzylamine Derivatives

The primary amino group of 4-fluoro-2-methylbenzylamine is a versatile handle for the synthesis of a wide array of derivatives, most commonly through N-acylation and N-sulfonylation reactions.

A. General Protocol for N-Acylation of 4-Fluoro-2-methylbenzylamine

N-acylation is a fundamental method for the formation of amide bonds. This process involves the reaction of 4-fluoro-2-methylbenzylamine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.

Experimental Protocol:

Materials:

-

4-Fluoro-2-methylbenzylamine

-

Acyl chloride or Carboxylic acid

-

Coupling agent (e.g., DCC, HATU) (if using a carboxylic acid)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-methylbenzylamine (1.0 equivalent) and a tertiary amine base (1.2 equivalents) in an anhydrous aprotic solvent.

-

Addition of Acylating Agent:

-

Using Acyl Chloride: Slowly add the acyl chloride (1.1 equivalents) to the solution at 0 °C.

-

Using Carboxylic Acid: In a separate flask, activate the carboxylic acid (1.1 equivalents) with a coupling agent (1.1 equivalents) in the same solvent. Then, add this mixture to the amine solution.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water or saturated NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., DCM). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.

Logical Workflow for N-Acylation:

Caption: General workflow for the N-acylation of 4-fluoro-2-methylbenzylamine.

B. General Protocol for N-Sulfonylation of 4-Fluoro-2-methylbenzylamine

N-sulfonylation is a key reaction to introduce a sulfonamide moiety, which is a common pharmacophore in many clinically used drugs.

Experimental Protocol:

Materials:

-

4-Fluoro-2-methylbenzylamine

-

Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Pyridine)

-

Base (e.g., Pyridine, Triethylamine (TEA))

Procedure:

-

Reaction Setup: Dissolve 4-fluoro-2-methylbenzylamine (1.0 equivalent) in an anhydrous aprotic solvent. If not using pyridine as the solvent, add a base like triethylamine (1.2 equivalents).

-

Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.1 equivalents) to the solution, typically at 0 °C.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Work-up: Upon completion, quench the reaction with water. If necessary, acidify with dilute HCl to neutralize excess base. Extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by recrystallization or column chromatography to yield the N-sulfonylated derivative.

Logical Workflow for N-Sulfonylation:

Caption: General workflow for the N-sulfonylation of 4-fluoro-2-methylbenzylamine.

II. Biological Activity of 4-Fluoro-2-methylbenzylamine Derivatives as Kinase Inhibitors

Substituted benzylamines are known to be scaffolds for various enzyme inhibitors, including protein kinases. The 4-fluoro-2-methylbenzyl moiety can be incorporated into larger molecules that target the ATP-binding site of kinases. One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.

A. VEGFR-2 Signaling Pathway and Inhibition

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, undergoes dimerization and autophosphorylation. This initiates a downstream signaling cascade that promotes cell proliferation and survival.[1] Kinase inhibitors targeting VEGFR-2 typically act by competing with ATP for binding to the kinase domain, thus preventing autophosphorylation and blocking the signaling cascade.[1]

VEGFR-2 Signaling Pathway:

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

B. Quantitative Data on Kinase Inhibition

| Compound Class | Kinase Target | IC₅₀ (nM) | Reference |

| 4-Anilino-quinazoline derivatives | EGFR | 5.9 - 12.93 | [2] |

| Imidazo[1,2-b]pyridazines | FLT3-ITD | 4 | |

| Rhodanine-quinazoline hybrids | VEGFR-2 | 90 | [3] |

| 4-Phenoxypyridine derivatives | c-Met | Varies | [4] |

This table is for illustrative purposes to show the potential of substituted benzylamine scaffolds as kinase inhibitors.

III. Experimental Protocols for Biological Assays

A. In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific kinase by measuring the amount of ATP consumed during the kinase reaction.

Experimental Protocol:

Materials:

-

Recombinant kinase (e.g., VEGFR-2)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Test compound (e.g., a 4-fluoro-2-methylbenzylamine derivative)

-

Kinase assay buffer

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions.

-

Kinase Reaction:

-

Add the kinase, substrate, and test compound to the wells of the assay plate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the kinase assay kit.

-

Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC₅₀ value.

-

Workflow for In Vitro Kinase Assay:

Caption: General workflow for a luminescence-based in vitro kinase assay.

4-Fluoro-2-methylbenzylamine represents a promising starting point for the development of novel enzyme inhibitors, particularly targeting protein kinases involved in disease pathogenesis. The synthetic accessibility of its derivatives, combined with the favorable physicochemical properties imparted by the fluoro and methyl substituents, makes this scaffold an attractive area for further investigation in drug discovery programs. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to design, synthesize, and evaluate new 4-fluoro-2-methylbenzylamine-based therapeutic agents.

References

The Potent Kinase Inhibitory Profile of 4-Fluoro-2-methylaniline Derivatives: A Technical Guide to Brivanib (BMS-540215)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Brivanib (BMS-540215), a potent kinase inhibitor derived from a 4-fluoro-2-methyl-1H-indole scaffold. Brivanib serves as a prime exemplar of compounds originating from a core structure related to 4-fluoro-2-methylaniline, demonstrating significant therapeutic potential through the targeted inhibition of key signaling pathways involved in angiogenesis. This document details the quantitative biological data, comprehensive experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and workflows.

Executive Summary

Brivanib (BMS-540215) is a highly selective, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis essential for tumor growth and metastasis. Its development, along with its orally bioavailable prodrug, Brivanib Alaninate (BMS-582664), highlights the successful translation of a fluorinated indole core into a clinical candidate. This guide consolidates the key preclinical data for Brivanib, offering a technical resource for researchers in oncology and medicinal chemistry.

Quantitative Biological Activity

The inhibitory activity of Brivanib has been characterized against a panel of protein kinases and in cell-based assays. The data, summarized below, demonstrates its potency and selectivity, particularly against VEGFR and Fibroblast Growth Factor Receptor (FGFR) families.

Table 1: In Vitro Kinase Inhibitory Activity of Brivanib (BMS-540215)

| Target Kinase | IC50 Value | Reference(s) |

| VEGFR-2 (KDR) | 25 nM | [1][2][3][4] |

| VEGFR-1 (Flt-1) | 380 nM | [1][2][4] |

| VEGFR-3 | 10 nM | [5] |

| FGFR-1 | 148 nM | [1][2][4][6] |

| FGFR-2 | 125 nM | [5] |

| FGFR-3 | 68 nM | [5] |

| PDGFRβ | >1900 nM | [1][2][4] |

| EGFR | >1900 nM | [1][2][4] |

| LCK | >1900 nM | [1][2][4] |

| PKCα | >1900 nM | [1][2][4] |

| JAK-3 | >1900 nM | [1][2][4] |

Table 2: Cell-Based Proliferation Inhibitory Activity of Brivanib (BMS-540215)

| Cell Line & Stimulant | IC50 Value | Reference(s) |

| HUVEC (VEGF-stimulated) | 40 nM | [1][3][4] |

| HUVEC (FGF-stimulated) | 276 nM | [1][3][4] |

Key Experimental Protocols

The following protocols describe the methodologies used to determine the quantitative biological activity of Brivanib.

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This assay quantifies the inhibitory effect of a compound on VEGFR-2 kinase activity by measuring the amount of ATP consumed during the phosphotransferase reaction. A decrease in ATP consumption (higher luminescence signal) corresponds to higher inhibition.

Materials and Reagents:

-

Recombinant Human VEGFR-2 (KDR), GST-tagged (e.g., BPS Bioscience, Cat. No. 40301)

-

PTK Substrate (Poly(Glu,Tyr) 4:1) (e.g., BPS Bioscience, Cat. No. 40217)

-

5x Kinase Buffer (e.g., BPS Bioscience, Cat. No. 79334)

-

ATP Solution (500 µM) (e.g., BPS Bioscience, Cat. No. 79686)

-

Kinase-Glo® MAX or ADP-Glo™ Assay Kit (Promega)

-

Brivanib (BMS-540215), dissolved in DMSO

-

Dithiothreitol (DTT), 1 M (optional)

-

Solid white 96-well assay plates

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. DTT can be added to a final concentration of 1 mM.[7]

-

Prepare a Master Mix containing 1x Kinase Buffer, 500 µM ATP, and PTK substrate.[7]

-

Prepare serial dilutions of Brivanib in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[7]

-

Dilute the VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[7]

-

-

Kinase Reaction:

-

Add 25 µL of the Master Mix to each well of the 96-well plate.[7]

-

Add 5 µL of the diluted Brivanib solution to the "Test Inhibitor" wells.

-

Add 5 µL of 1x Kinase Buffer (containing the same DMSO percentage) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[7]

-

Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[7]

-

Incubate the plate for 1 hour at 27 °C.[1]

-

-

Detection:

-

Data Analysis:

-

Subtract the average signal from the "Blank" wells from all other measurements.

-

Calculate the percent inhibition relative to the "Positive Control".

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[8]

-

In Vitro Kinase Assay (Radiometric)

This protocol measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate.

Procedure:

-

Reaction Setup:

-

Prepare a kinase reaction solution (50 µL) containing: 20 mM Tris (pH 7.0), 25 µg/mL BSA, 1.5 mM MnCl₂, 0.5 mM DTT, 8 ng GST-VEGFR2 enzyme, 75 µg/mL substrate, 1 µM ATP, and 0.04 µCi [γ-³³P]-ATP.[1]

-

Add serially diluted Brivanib (dissolved in DMSO/water) to the reaction wells.

-

-

Incubation and Termination:

-

Detection:

Signaling Pathways and Workflows

Visual diagrams are provided below to illustrate the mechanism of action and experimental processes.

Diagram 1: VEGFR-2 Signaling Pathway and Point of Inhibition

Caption: The VEGFR-2 signaling cascade is initiated by VEGF-A binding, leading to cell proliferation and survival.

Diagram 2: Prodrug to Active Inhibitor Conversion

Caption: Brivanib Alaninate is a prodrug that is converted to the active inhibitor Brivanib in vivo.

Diagram 3: In Vitro Kinase Assay Workflow

Caption: A streamlined workflow for determining inhibitor potency using an in vitro luminescence-based kinase assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Brivanib alaninate - Wikipedia [en.wikipedia.org]

- 6. Brivanib (BMS540215) |CAS:649735-46-6 Probechem Biochemicals [probechem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

4-Fluoro-2-methylbenzylamine: A Core Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and specific substitution patterns on aromatic rings has become a cornerstone of rational drug design. The 4-fluoro-2-methylbenzylamine scaffold has emerged as a valuable building block, offering a unique combination of properties that medicinal chemists can leverage to optimize lead compounds. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles, while the methyl group provides a handle for probing steric interactions within target binding sites. This technical guide provides a comprehensive overview of 4-fluoro-2-methylbenzylamine's role in medicinal chemistry, detailing its synthesis, applications in the development of therapeutic agents, and relevant experimental protocols.

Physicochemical Properties

4-Fluoro-2-methylbenzylamine is a substituted benzylamine with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C8H10FN | --INVALID-LINK-- |

| Molecular Weight | 139.17 g/mol | --INVALID-LINK-- |

| IUPAC Name | (4-fluoro-2-methylphenyl)methanamine | --INVALID-LINK-- |

| CAS Number | 771574-00-6 | --INVALID-LINK-- |

Synthesis of 4-Fluoro-2-methylbenzylamine and its Precursors

The synthesis of 4-fluoro-2-methylbenzylamine typically proceeds through the reduction of its corresponding benzonitrile or the reductive amination of its corresponding benzaldehyde. The precursors themselves can be synthesized through various organic reactions.

Synthesis of 4-Fluoro-2-methylbenzonitrile

A common route to 4-fluoro-2-methylbenzonitrile involves the conversion of 4-fluoro-2-methylbenzaldehyde. This process avoids the use of toxic reagents like copper (I) cyanide.

Experimental Protocol: Synthesis of 4-Fluoro-2-methylbenzonitrile from 4-Fluoro-2-methylbenzaldehyde

-

Oxime Formation: 4-Fluoro-2-methylbenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent like ethanol at a temperature of about 20-35°C to form 4-fluoro-2-methylbenzaldoxime.

-

Dehydration: The resulting 4-fluoro-2-methylbenzaldoxime is then dehydrated to the nitrile. In a typical procedure, the oxime and sodium bisulphate monohydrate are refluxed in toluene at 110-115°C using a Dean-Stark apparatus for approximately 12 hours.

-

Work-up and Purification: After completion of the reaction, the mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure. The crude product can be recrystallized from a solvent mixture such as toluene/hexane to afford pure 4-fluoro-2-methylbenzonitrile.

Synthesis of 4-Fluoro-2-methylbenzylamine via Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines. This can be applied to the synthesis of 4-fluoro-2-methylbenzylamine from 4-fluoro-2-methylbenzaldehyde.

General workflow for the synthesis of 4-Fluoro-2-methylbenzylamine via reductive amination.

Experimental Protocol: General Reductive Amination

-

Imine Formation: 4-Fluoro-2-methylbenzaldehyde (1 equivalent) and an amine source such as ammonia or an ammonium salt are dissolved in a suitable solvent (e.g., methanol, ethanol). The reaction mixture is stirred, sometimes with gentle heating, to facilitate the formation of the imine intermediate. The use of a Lewis acid catalyst like Ti(OiPr)4 can be employed to activate the aldehyde.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the imine is fully reduced.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation to yield 4-fluoro-2-methylbenzylamine.

Applications in Medicinal Chemistry

The 4-fluoro-2-methylbenzylamine scaffold is a key component in the design of various therapeutic agents, particularly kinase inhibitors and central nervous system (CNS) active compounds. The fluorine atom at the 4-position is strategically placed to block a common site of metabolic oxidation, thereby increasing the metabolic stability and half-life of the drug candidate.

Kinase Inhibitors

Many kinase inhibitors incorporate a substituted benzylamine moiety to interact with the hinge region or other parts of the ATP-binding pocket of the kinase. The 4-fluoro-2-methylbenzyl group can provide favorable hydrophobic and steric interactions, while the fluorine atom can also participate in hydrogen bonding or other electrostatic interactions.

A notable target for which this scaffold is relevant is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. While direct examples using 4-fluoro-2-methylbenzylamine are not prevalent in published literature, the closely related 4-fluoro-2-methyl-1H-indol-5-amine is a key intermediate in the synthesis of potent VEGFR-2 inhibitors like BMS-540215, highlighting the utility of the 4-fluoro-2-methylphenyl moiety in this class of drugs.

Simplified VEGFR-2 signaling pathway and the point of inhibition by ATP-competitive inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 4-fluoro-2-methylbenzylamine derivatives is limited, general trends for related kinase inhibitors suggest the following:

-

Fluorine Substitution: The fluorine atom at the 4-position generally enhances metabolic stability and can improve binding affinity through favorable interactions with the protein.

-

Methyl Substitution: The 2-methyl group can provide beneficial steric interactions and improve selectivity for the target kinase over other kinases.

-

Amine Linker: The benzylamine nitrogen serves as a key attachment point for the core heterocyclic scaffold of the kinase inhibitor, often forming hydrogen bonds with the hinge region of the kinase.

| Compound Modification | Effect on Activity (Inferred from Analogs) |

| Removal of 4-fluoro group | Likely decreased metabolic stability and potentially reduced binding affinity. |

| Removal of 2-methyl group | May alter selectivity profile and potentially reduce potency due to loss of steric interactions. |

| Isomeric substitution (e.g., 3-fluoro-2-methyl) | Could lead to different binding modes and potencies, depending on the specific topology of the kinase active site. |

Central Nervous System (CNS) Agents

The ability of a drug to penetrate the blood-brain barrier (BBB) is crucial for its efficacy in treating CNS disorders. The physicochemical properties of 4-fluoro-2-methylbenzylamine, including its moderate lipophilicity, make it a suitable building block for CNS-active compounds. The fluorine atom can help to modulate lipophilicity and improve BBB penetration.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of drugs containing the 4-fluoro-2-methylbenzyl moiety is expected to be influenced by the presence of the fluorine atom. Fluorine substitution is a well-established strategy to block metabolic oxidation by cytochrome P450 enzymes.[1] This can lead to:

-

Increased Metabolic Stability: Reduced rate of metabolism, leading to a longer plasma half-life.[2]

-

Improved Bioavailability: Reduced first-pass metabolism can increase the fraction of the drug that reaches systemic circulation.[3]

While specific pharmacokinetic data for a drug containing the 4-fluoro-2-methylbenzylamine moiety is not publicly available, studies on other fluorinated benzylamine derivatives support these general principles. For example, the introduction of fluorine atoms into various drug candidates has been shown to improve their metabolic stability in human liver microsomes.[1]

Conclusion

4-Fluoro-2-methylbenzylamine represents a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern offers a strategic advantage in the design of novel therapeutic agents with improved pharmacokinetic properties and enhanced biological activity. While direct and extensive data on its application are still emerging, the wealth of information on structurally related compounds strongly supports its utility in the development of kinase inhibitors, CNS agents, and other drug classes. As the demand for more effective and safer medicines continues to grow, the strategic use of building blocks like 4-fluoro-2-methylbenzylamine will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-Fluoro-2-methylbenzylamine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated building blocks is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered acidity of neighboring functional groups, make it a valuable tool for optimizing lead compounds. Among the diverse array of fluorinated synthons, 4-Fluoro-2-methylbenzylamine has emerged as a critical structural motif in the development of novel therapeutics. This in-depth technical guide explores the multifaceted role of 4-Fluoro-2-methylbenzylamine in drug discovery, with a particular focus on its application in the synthesis of the antidiabetic agent Trelagliptin. We will delve into its synthesis, derivatization, and the structure-activity relationships that underscore its importance, providing detailed experimental protocols and quantitative data to inform and guide researchers in the field.

Physicochemical Properties of 4-Fluoro-2-methylbenzylamine

4-Fluoro-2-methylbenzylamine is a substituted benzylamine with the chemical formula C₈H₁₀FN.[1][2] Its key physicochemical properties are summarized in the table below. The presence of a fluorine atom at the 4-position and a methyl group at the 2-position of the benzene ring significantly influences its electronic and steric properties, making it an attractive scaffold for targeted drug design.

| Property | Value |

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol [1][2] |

| CAS Number | 771574-00-6[1][2] |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Sparingly soluble in water |

The Role of 4-Fluoro-2-methylbenzylamine as a Bioisostere and Pharmacophore

The 4-fluoro-2-methylbenzyl moiety serves as a crucial pharmacophore in several bioactive molecules. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, offering a means to fine-tune the electronic properties of the molecule without significantly altering its size. This can lead to improved target engagement and a more favorable pharmacokinetic profile. The methyl group provides steric bulk, which can influence the compound's conformation and its interaction with the binding pocket of a target protein.

Case Study: Trelagliptin - A DPP-4 Inhibitor for Type 2 Diabetes

A prominent example showcasing the utility of the 4-fluoro-2-methylbenzyl scaffold is the development of Trelagliptin (brand names: Zafatek, Trelaglip), a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[3][4] Trelagliptin's core structure features the 4-fluoro-2-methylbenzyl group, which is crucial for its potent and selective inhibition of the DPP-4 enzyme.[5]

Mechanism of Action and Signaling Pathway

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These hormones play a vital role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, Trelagliptin increases the levels of active GLP-1 and GIP, leading to enhanced insulin secretion and improved glycemic control.[4][6]

Quantitative Biological Data

Trelagliptin exhibits potent and selective inhibition of DPP-4. The following table summarizes its in vitro inhibitory activity against DPP-4 from various species, as well as its selectivity over other dipeptidyl peptidases.

| Target | IC₅₀ (nM) | Species | Reference |

| DPP-4 | 4.2 | Human Plasma | [6] |

| DPP-4 | 1.3 | Human (in vitro comparison with Alogliptin) | [6] |

| DPP-4 | 5.4 | Caco-2 cells | [7] |

| DPP-8 | >100,000 | Human | [5] |

| DPP-9 | >100,000 | Human | [5] |

For comparison, the IC₅₀ values of other commonly used DPP-4 inhibitors are provided below:

| Compound | IC₅₀ (nM) against human DPP-4 |

| Sitagliptin | 19 |

| Vildagliptin | 62 |

| Saxagliptin | 50 |

| Alogliptin | 24 |

| Linagliptin | 1 |

Data compiled from a comparative study.[8]

Pharmacokinetic Profile of Trelagliptin

Trelagliptin's pharmacokinetic profile is characterized by a long elimination half-life, which allows for once-weekly dosing.[3]

| Parameter | Value | Species |

| Elimination Half-life (t₁/₂) | ~54.3 hours | Humans |

| Time to reach steady-state plasma levels | 4 weeks | Humans |

| Protein Binding | 22.1 - 27.6% | Human Plasma (in vitro)[6] |

Synthesis of 4-Fluoro-2-methylbenzylamine and its Application in Trelagliptin Synthesis

The synthesis of Trelagliptin typically starts from 4-fluoro-2-methylbenzonitrile, a key intermediate that can be derived from 4-Fluoro-2-methylbenzylamine.

Synthesis of 4-Fluoro-2-methylbenzylamine

While various synthetic routes exist for substituted benzylamines, a common approach involves the reduction of the corresponding benzonitrile or benzaldehyde oxime.

Conversion to Key Intermediates for Trelagliptin Synthesis

The primary amino group of 4-Fluoro-2-methylbenzylamine can be converted to other functional groups necessary for the subsequent coupling reactions in the synthesis of Trelagliptin. For instance, it can be oxidized to the corresponding benzonitrile.

Detailed Experimental Protocol: Synthesis of Trelagliptin Intermediate

The following is a representative experimental protocol for a key step in the synthesis of Trelagliptin, starting from a derivative of the 4-fluoro-2-methylbenzyl core. The synthesis begins with the bromination of 4-fluoro-2-methylbenzonitrile to yield 2-bromomethyl-4-fluorobenzonitrile.[4] This intermediate is then condensed with 3-methyl-6-chlorouracil.[4][9]

Step 1: Synthesis of 2-(6-chloro-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-4-fluorobenzonitrile

-

Materials:

-

3-methyl-6-chlorouracil

-

2-bromomethyl-4-fluorobenzonitrile

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A mixture of 3-methyl-6-chlorouracil (3.8 mmol), 2-bromomethyl-4-fluorobenzonitrile (4 mmol), and K₂CO₃ (4 mmol) in DMSO (10 mL) is stirred at 60 °C for 2 hours.[9]

-

The reaction mixture is diluted with water and extracted with EtOAc.[9]

-

The organic layers are combined, dried over MgSO₄, and the solvent is removed under reduced pressure.[9]

-

The resulting residue is purified by column chromatography to yield the desired product.[9]

-

This intermediate is then reacted with (R)-3-aminopiperidine to complete the synthesis of Trelagliptin.[4]

Structure-Activity Relationship (SAR) Insights

The development of Trelagliptin and its analogs has provided valuable insights into the structure-activity relationships of DPP-4 inhibitors. The 4-fluoro-2-methylbenzyl group plays a critical role in the potent and sustained inhibition of the enzyme.

-

Fluorine at the 4-position: The fluorine atom is believed to enhance the binding affinity of the molecule to the active site of DPP-4 through favorable electrostatic interactions. It also contributes to the metabolic stability of the compound. The fluorine substitution in trelagliptin slows its dissociation rate from the DPP-4 enzyme.[5]

-

Methyl group at the 2-position: The ortho-methyl group likely influences the torsional angle of the benzyl ring, positioning the molecule for optimal interaction with the enzyme's binding pocket.

-

Cyanobenzyl moiety: The cyanobenzyl group as a whole is a key feature of many DPP-4 inhibitors, contributing significantly to their binding affinity.

An in-silico study on Trelagliptin and its analogues suggested that modifications to the piperidine ring could further enhance binding affinity. For instance, replacing a hydrogen atom with chlorine on the piperidine ring was predicted to increase the binding affinity.[10]

Conclusion and Future Perspectives

4-Fluoro-2-methylbenzylamine and its derivatives have proven to be invaluable building blocks in the synthesis of clinically important drugs, as exemplified by the successful development of Trelagliptin. The strategic incorporation of this fluorinated scaffold has led to a potent, selective, and long-acting DPP-4 inhibitor with a favorable pharmacokinetic profile. The detailed understanding of its synthesis, biological activity, and structure-activity relationships provides a solid foundation for the design of future drug candidates targeting a wide range of therapeutic areas. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the versatile chemistry of 4-Fluoro-2-methylbenzylamine is poised to play an increasingly significant role in the ongoing quest for new medicines. Further exploration of this and other fluorinated building blocks will undoubtedly continue to enrich the armamentarium of medicinal chemists and drug discovery scientists.

References

- 1. scbt.com [scbt.com]

- 2. 4-Fluoro-2-methylbenzylamine | C8H10FN | CID 3460457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trelagliptin - Wikipedia [en.wikipedia.org]

- 4. jmnc.samipubco.com [jmnc.samipubco.com]

- 5. researchgate.net [researchgate.net]

- 6. Trelagliptin 100 mg | Type 2 Diabetes | Trelagliptin Succinate [zuventus.com]

- 7. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. API SYNTHESIS INTERNATIONAL: TRELAGLIPTIN [apisynthesisint.blogspot.com]

- 10. researchgate.net [researchgate.net]

Navigating the Landscape of 4-Fluoro-2-methylbenzylamine: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the procurement and application of 4-Fluoro-2-methylbenzylamine (CAS No. 771574-00-6). This document outlines the compound's commercial availability, provides a summary of its key chemical and physical properties, and presents a plausible synthetic route based on available literature. While specific biological activity for this compound is not extensively documented, this guide offers context based on the known roles of similar fluorinated benzylamine derivatives in medicinal chemistry.

Commercial Availability and Suppliers

4-Fluoro-2-methylbenzylamine is available from a number of chemical suppliers catering to the research and development sector. The purity levels and quantities offered may vary. Researchers are advised to request certificates of analysis from suppliers to ensure material quality.

| Supplier | Purity | Notes |

| Santa Cruz Biotechnology | Research Grade | Available for proteomics research.[1] |

| Sigma-Aldrich | ≥98% | Available for research purposes.[2] |

| ChemScene | ≥98% | Offered for research and custom synthesis. |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Fluoro-2-methylbenzylamine is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 771574-00-6 | PubChem[3] |

| Molecular Formula | C₈H₁₀FN | PubChem[3] |

| Molecular Weight | 139.17 g/mol | PubChem[3] |

| IUPAC Name | (4-fluoro-2-methylphenyl)methanamine | PubChem[3] |

| Physical Form | Liquid | Sigma-Aldrich |

| Storage Temperature | Ambient Temperature | Sigma-Aldrich |

Synthesis Pathway

A potential synthetic workflow starting from 4-fluoro-2-methylbenzonitrile is outlined below. The synthesis of the precursor, 4-fluoro-2-methylbenzonitrile, has been described in the patent literature, for instance, from 4-fluoro-2-methylbenzaldehyde.[4]

Plausible synthetic workflow for 4-Fluoro-2-methylbenzylamine.

Conceptual Experimental Protocol: Reduction of 4-Fluoro-2-methylbenzonitrile

Disclaimer: This is a conceptual protocol and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of 4-fluoro-2-methylbenzonitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added portion-wise to the stirred solution at a controlled temperature (typically 0 °C). The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete conversion.

-

Quenching: After the reaction is complete (monitored by an appropriate technique like TLC or GC-MS), the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution at 0 °C.

-

Workup and Isolation: The resulting slurry is filtered, and the filter cake is washed with the reaction solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 4-Fluoro-2-methylbenzylamine.

-

Purification: The crude product may be purified by distillation under reduced pressure or by column chromatography on silica gel.

Biological and Medicinal Chemistry Context

Currently, there is a lack of specific published data on the biological activity or implication in signaling pathways of 4-Fluoro-2-methylbenzylamine. However, the benzylamine scaffold and the presence of a fluorine atom are common features in many biologically active molecules.

Fluorine substitution is a widely used strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of a fluorine atom can influence metabolic stability, binding affinity, and lipophilicity.

The structure-activity relationship (SAR) of benzylamine derivatives has been explored for various biological targets. For instance, N-benzylisopropylamine analogues have been investigated for their activity at monoamine transporters, which are important targets for neuropsychiatric disorders.[5] Derivatives of benzylamine have also been explored for their potential as antibacterial agents.[6]

The logical relationship for considering the potential of a novel benzylamine derivative in a drug discovery context is illustrated below.

Logical approach for investigating a novel compound.

Given its structural features, 4-Fluoro-2-methylbenzylamine could be a valuable building block for the synthesis of new chemical entities for screening in various drug discovery programs. Researchers are encouraged to explore its potential in areas where fluorinated benzylamines have shown promise.

Conclusion

4-Fluoro-2-methylbenzylamine is a commercially available chemical intermediate with potential applications in research and drug development. This guide provides a foundational understanding of its properties, availability, and a conceptual synthetic pathway. While its specific biological role remains to be elucidated, its structural characteristics suggest it may be a useful scaffold for the design of novel bioactive molecules. Further investigation into the biological activities of this compound is warranted.

References

- 1. scbt.com [scbt.com]

- 2. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-2-methylbenzylamine | C8H10FN | CID 3460457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Synthesis of Heterocyclic Compounds Utilizing 4-Fluoro-2-methylbenzylamine: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. 4-Fluoro-2-methylbenzylamine presents itself as a valuable building block in this context, offering a unique combination of a fluorinated phenyl ring and a reactive primary amine. This application note explores the potential synthetic routes for constructing diverse heterocyclic frameworks using this versatile reagent, with a focus on established methodologies such as the Pictet-Spengler and Ugi reactions. While specific examples detailing the use of 4-Fluoro-2-methylbenzylamine are not extensively documented in readily available literature, this document provides generalized protocols and theoretical applications to guide researchers in their synthetic endeavors.

Theoretical Applications and Generalized Protocols

The primary amine functionality of 4-Fluoro-2-methylbenzylamine makes it an ideal candidate for a variety of condensation and multicomponent reactions to generate a library of novel heterocyclic compounds.

Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, a privileged scaffold in many biologically active compounds. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. Although 4-Fluoro-2-methylbenzylamine is a benzylamine rather than a phenethylamine, analogous intramolecular electrophilic substitution reactions can be envisioned.

Generalized Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-Fluoro-2-methylbenzylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, toluene).

-

Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

-

Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) to the mixture. The reaction can be performed at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline derivative.

Table 1: Hypothetical Pictet-Spengler Reaction Parameters

| Entry | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Formaldehyde | TFA | CH₂Cl₂ | 25 | 12 | 60-75 |

| 2 | Acetaldehyde | p-TsOH | Toluene | 80 | 8 | 55-70 |

| 3 | Acetone | H₂SO₄ | Dioxane | 100 | 24 | 40-55 |

Note: These are hypothetical parameters and would require experimental optimization.

Logical Workflow for Pictet-Spengler Reaction:

Caption: Generalized workflow for the synthesis of tetrahydroisoquinolines via a Pictet-Spengler type reaction.

Ugi Four-Component Reaction (U-4CR) for α-Acylamino Amide Synthesis

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[1] This reaction is highly valued in drug discovery for its ability to rapidly generate diverse libraries of compounds.[2] 4-Fluoro-2-methylbenzylamine can serve as the amine component in this powerful multicomponent reaction.

Generalized Experimental Protocol:

-

Reactant Preparation: In a flask, dissolve the aldehyde (1.0 eq), 4-Fluoro-2-methylbenzylamine (1.0 eq), and the carboxylic acid (1.0 eq) in a suitable polar solvent (e.g., methanol, ethanol).

-

Isocyanide Addition: Add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic and proceeds rapidly.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Table 2: Hypothetical Ugi Reaction Parameters

| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Methanol | 25 | 24 | 70-85 |

| 2 | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | Ethanol | 25 | 36 | 65-80 |

| 3 | Glyoxylic Acid | Propionic Acid | Benzyl isocyanide | Methanol | 25 | 48 | 60-75 |

Note: These are hypothetical parameters and would require experimental optimization.

Signaling Pathway Synthesis Logic:

Caption: Logical relationship of components in the Ugi four-component reaction.

Conclusion

4-Fluoro-2-methylbenzylamine is a promising starting material for the synthesis of a wide array of heterocyclic compounds. While specific documented examples are sparse, the generalized protocols for the Pictet-Spengler and Ugi reactions provided herein offer a solid foundation for researchers to explore the synthesis of novel, fluorinated heterocyclic scaffolds. The versatility of these reactions, combined with the unique electronic properties imparted by the fluoro and methyl substituents of the starting amine, opens up new avenues for the development of compounds with potential applications in medicinal chemistry and drug discovery. Further experimental work is warranted to fully elucidate the reactivity of 4-Fluoro-2-methylbenzylamine and to optimize the reaction conditions for the synthesis of diverse heterocyclic libraries.

References

Application of 4-Fluoro-2-methylbenzylamine in Multicomponent Reactions for Drug Discovery and Organic Synthesis

Introduction

Multicomponent reactions (MCRs) are powerful tools in modern organic chemistry and medicinal chemistry, enabling the synthesis of complex molecules from three or more starting materials in a single synthetic step. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. 4-Fluoro-2-methylbenzylamine is a valuable building block in MCRs due to the presence of a reactive primary amine and a substituted aromatic ring, which can impart unique physicochemical properties to the final products, making them attractive for drug discovery and materials science. This document provides detailed application notes and protocols for the use of 4-fluoro-2-methylbenzylamine in the Ugi four-component reaction (Ugi-4CR), a prominent example of an MCR.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a one-pot reaction that combines an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. These products often serve as scaffolds for the synthesis of peptidomimetics, heterocyclic compounds, and other biologically active molecules.

General Reaction Scheme:

Figure 1: General scheme of the Ugi four-component reaction.

Application of 4-Fluoro-2-methylbenzylamine in the Ugi Reaction

As a primary amine, 4-fluoro-2-methylbenzylamine readily participates in the Ugi reaction. The fluorine and methyl substituents on the benzyl group can influence the biological activity and pharmacokinetic properties of the resulting α-acylamino amides.

Representative Protocol for the Synthesis of an α-Acylamino Amide using 4-Fluoro-2-methylbenzylamine

This protocol describes a representative synthesis of an α-acylamino amide using 4-fluoro-2-methylbenzylamine, isobutyraldehyde, acetic acid, and tert-butyl isocyanide.

Materials:

-

4-Fluoro-2-methylbenzylamine (1.0 mmol, 139.17 mg)

-

Isobutyraldehyde (1.0 mmol, 72.11 mg, 0.092 mL)

-

Acetic acid (1.0 mmol, 60.05 mg, 0.057 mL)

-

tert-Butyl isocyanide (1.0 mmol, 83.13 mg, 0.11 mL)

-

Methanol (5 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Experimental Procedure:

-

To a 25 mL round-bottom flask containing a magnetic stir bar, add methanol (5 mL).

-

Add 4-fluoro-2-methylbenzylamine (1.0 mmol), isobutyraldehyde (1.0 mmol), and acetic acid (1.0 mmol) to the solvent.

-

Stir the mixture at room temperature for 10 minutes to facilitate the formation of the iminium intermediate.

-

Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.

-